molecular formula C12H12N2O3 B11051292 Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester

Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester

Cat. No.: B11051292
M. Wt: 232.23 g/mol
InChI Key: SARMCVBXQHWZQN-JXMROGBWSA-N
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Description

ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE typically involves the condensation of ethyl acetoacetate with o-phenylenediamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxalin-2-yl alcohols or amines.

Scientific Research Applications

ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE has several scientific research applications:

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(3-OXO-2,4-DIHYDRO-1H-QUINOXALIN-2-YL)ACETATE:

    4-HYDROXY-2-QUINOLONES: These compounds share a similar quinoxaline core and exhibit comparable biological activities.

    IMIDAZOLE DERIVATIVES: Although structurally different, imidazole derivatives also possess a bicyclic ring system and are studied for their diverse biological activities.

Uniqueness

ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE is unique due to its specific quinoxaline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl (2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-7,13H,2H2,1H3,(H,14,16)/b10-7+

InChI Key

SARMCVBXQHWZQN-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\C(=O)NC2=CC=CC=C2N1

Canonical SMILES

CCOC(=O)C=C1C(=O)NC2=CC=CC=C2N1

Origin of Product

United States

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